![molecular formula C9H14ClNO B6252747 2-(Aminomethyl)-4,6-dimethylphenolhydrochloride CAS No. 93117-60-3](/img/no-structure.png)
2-(Aminomethyl)-4,6-dimethylphenolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a derivative of aminomethylphenols, which are organic compounds containing an aminomethyl group attached to a phenol . Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2, which can be described as a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for “2-(aminomethyl)-4,6-dimethylphenol hydrochloride” were not found, similar compounds such as 2-Aminoethyl methacrylate hydrochloride are synthesized through various chemical reactions .Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-4,6-dimethylphenol hydrochloride involves the reaction of 2,4,6-trimethylphenol with formaldehyde and ammonium chloride to form 2-(aminomethyl)-4,6-dimethylphenol, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,4,6-trimethylphenol", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,4,6-trimethylphenol is reacted with formaldehyde and ammonium chloride in the presence of a catalyst such as zinc chloride to form 2-(aminomethyl)-4,6-dimethylphenol.", "Step 2: The resulting 2-(aminomethyl)-4,6-dimethylphenol is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The product is then purified through recrystallization or other appropriate methods." ] } | |
CAS-Nummer |
93117-60-3 |
Molekularformel |
C9H14ClNO |
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
2-(aminomethyl)-4,6-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-3-7(2)9(11)8(4-6)5-10;/h3-4,11H,5,10H2,1-2H3;1H |
InChI-Schlüssel |
LFUSXLQAHZAUCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CN)O)C.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.